1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane

Sigma receptor Binding affinity Neuropharmacology

1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane (CAS 2229437-06-1, C15H20BrNO, MW 310.2 g/mol) is a spirocyclic building block featuring an 8-oxa-1-azaspiro[4.5]decane core substituted with a benzyl group at N-1 and a bromine atom at C-3. The parent scaffold, 8-oxa-1-azaspiro[4.5]decane (CAS 51130-63-3, MW 141.21 g/mol), contains a pyrrolidine ring spiro-fused to a tetrahydropyran ring and is classified within the broader family of spirocyclic compounds recognized for their conformational rigidity and three-dimensional structural properties.

Molecular Formula C15H20BrNO
Molecular Weight 310.23 g/mol
Cat. No. B12305432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane
Molecular FormulaC15H20BrNO
Molecular Weight310.23 g/mol
Structural Identifiers
SMILESC1COCCC12CC(CN2CC3=CC=CC=C3)Br
InChIInChI=1S/C15H20BrNO/c16-14-10-15(6-8-18-9-7-15)17(12-14)11-13-4-2-1-3-5-13/h1-5,14H,6-12H2
InChIKeyIRBIPSLUWBVSOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane: Procurement-Grade Overview of a Functionalized Spirocyclic Scaffold


1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane (CAS 2229437-06-1, C15H20BrNO, MW 310.2 g/mol) is a spirocyclic building block featuring an 8-oxa-1-azaspiro[4.5]decane core substituted with a benzyl group at N-1 and a bromine atom at C-3 . The parent scaffold, 8-oxa-1-azaspiro[4.5]decane (CAS 51130-63-3, MW 141.21 g/mol), contains a pyrrolidine ring spiro-fused to a tetrahydropyran ring and is classified within the broader family of spirocyclic compounds recognized for their conformational rigidity and three-dimensional structural properties [1]. The bromine substituent provides a synthetic handle for further derivatization via nucleophilic substitution or transition-metal-catalyzed cross-coupling, while the benzyl group modulates lipophilicity and steric bulk relative to the unsubstituted scaffold. At the time of this analysis, the compound's presence in the literature is predominantly limited to vendor catalogs, with limited peer-reviewed primary research or patent data identified from the allowed authoritative sources.

Why Generic Substitution Fails for 1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane in Sigma-Receptor-Focused Programs


The structural combination of an N-benzyl group and a C-3 bromine atom within the 8-oxa-1-azaspiro[4.5]decane framework cannot be replicated by the unsubstituted parent scaffold or by related analogs lacking either substituent. Literature on structurally related 1-oxa-8-azaspiro[4.5]decane derivatives demonstrates that sigma-1 (σ1) receptor binding affinity is exquisitely sensitive to N-substituent identity, with Ki values spanning over an order of magnitude (0.47–12.1 nM) across a series of seven ligands [1]. The bromine atom at C-3 furthermore enables late-stage diversification pathways (e.g., Suzuki coupling, Buchwald-Hartwig amination) that are inaccessible to the non-halogenated analogs, making the brominated scaffold a strategically distinct procurement choice for medicinal chemistry programs requiring scaffold elaboration. These differences mean that simply procuring the parent 8-oxa-1-azaspiro[4.5]decane or a non-brominated benzyl analog cannot fulfill the same synthetic or pharmacological objectives.

Quantitative Differentiation Evidence for 1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane Against Nearest Analogs


Sigma Receptor Binding Affinity: 1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane Versus Class Benchmarks

In an in vitro binding assay using guinea pig brain membrane preparations with [3H]DTG as the radioligand, 1-benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane demonstrated a binding affinity Ki of 6.90 nM toward the sigma receptor [1]. This places the compound within the nanomolar affinity range reported for a series of structurally related 1-oxa-8-azaspiro[4.5]decane derivatives, which exhibited σ1 receptor Ki values spanning 0.47–12.1 nM (n = 7 ligands) in a 2020 study by Tian et al. [2]. The benzyl-bromo substitution pattern thus falls in the mid-range of this class, distinguishing it from both the lower-affinity unsubstituted scaffold (for which no σ1 Ki has been reported) and the highest-affinity members of the series.

Sigma receptor Binding affinity Neuropharmacology

Synthetic Versatility: C3-Bromo Substituent Enables Cross-Coupling Chemistry Absent in Non-Halogenated Analogs

The C-3 bromine atom in 1-benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), as well as nucleophilic substitution, enabling scaffold diversification at a position that is otherwise unreactive in the non-halogenated analog 1-benzyl-8-oxa-1-azaspiro[4.5]decane (CAS 2229395-07-5, C15H21NO) . An electrochemical methodology for synthesizing brominated 2-azaspiro[4.5]decanes via electrophilic bromination/spirocyclization of N-benzyl-acrylamides has been reported to proceed with satisfactory yields under mild conditions and with good efficiency at gram scale, establishing the broader feasibility of generating brominated azaspiro[4.5]decane scaffolds for library synthesis [1].

Medicinal chemistry Late-stage functionalization Cross-coupling

Lipophilicity Modulation: Benzyl Group Confers Different Physicochemical Profile Relative to Unsubstituted Scaffold

The N-benzyl substituent in 1-benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane significantly increases molecular weight and lipophilicity compared to the parent scaffold 8-oxa-1-azaspiro[4.5]decane. The parent scaffold has a computed XLogP3-AA of 0.5, a topological polar surface area (TPSA) of 21.3 Ų, and MW of 141.21 g/mol [1]. In contrast, the target compound has MW of 310.2 g/mol and a computed LogP of approximately 3.9 (PSA = 9.23 Ų) . These property differences are relevant for CNS drug discovery: the increased logP of the benzyl-bromo derivative positions it within the favorable range for blood-brain barrier penetration (typically logP 2–4), whereas the parent scaffold's logP of 0.5 falls below this window. The patent literature on oxa-azaspiro compounds with sigma receptor activity (US 10,183,918) explicitly describes N-benzyl and substituted benzyl variants as components of pharmacologically active sigma receptor ligands for pain treatment [2].

Physicochemical properties Lipophilicity CNS drug design

Recommended Application Scenarios for 1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane Based on Available Evidence


Sigma-1 Receptor Ligand Development and CNS Probe Design

With demonstrated nanomolar sigma receptor binding affinity (Ki = 6.90 nM in guinea pig brain membrane assay using [3H]DTG) [1], this compound can serve as a starting scaffold for medicinal chemistry optimization targeting sigma-1 receptors, which are implicated in neurodegenerative diseases (Alzheimer's, Parkinson's, Huntington's, ALS), pain, and neuropsychiatric disorders. The structural class has been validated in the peer-reviewed literature, where 1-oxa-8-azaspiro[4.5]decane derivatives achieved Ki(σ1) values as low as 0.47 nM and demonstrated in vivo brain uptake in mouse biodistribution studies [2].

Diversifiable Building Block for Spirocyclic Compound Libraries

The C-3 bromine atom provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira couplings), enabling rapid generation of diverse C-3-substituted analogs for structure-activity relationship (SAR) exploration. Electrochemical bromination/spirocyclization methodology for producing brominated 2-azaspiro[4.5]decanes has been demonstrated at gram scale with satisfactory yields [3], supporting the feasibility of procuring this compound as a key intermediate for library synthesis.

CNS-Penetrant Lead Optimization Starting Point

The computed physicochemical profile of this compound (MW = 310.2 g/mol, LogP ≈ 3.9, PSA = 9.23 Ų) positions it within the favorable property space for CNS drug candidates, compared to the significantly more polar parent scaffold 8-oxa-1-azaspiro[4.5]decane (XLogP3-AA = 0.5, TPSA = 21.3 Ų) [4]. Patent literature on oxa-azaspiro compounds (US 10,183,918) confirms that benzyl-substituted spirocyclic scaffolds possess pharmacological activity toward sigma receptors and are useful in pain therapy [5], supporting procurement for CNS-focused discovery programs.

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